molecular formula C9H13NO3 B13799540 3-[(2-Methoxyethoxy)methoxy]pyridine

3-[(2-Methoxyethoxy)methoxy]pyridine

Cat. No.: B13799540
M. Wt: 183.20 g/mol
InChI Key: YRVXXSLEFQYAQM-UHFFFAOYSA-N
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Description

Contextualization of Pyridine (B92270) Scaffolds in Heterocyclic Chemistry

Pyridine, a six-membered aromatic heterocycle containing a nitrogen atom, is a foundational structure in organic chemistry. Its unique electronic properties—being electron-deficient yet aromatic—confer a rich and varied reactivity. The pyridine scaffold is a ubiquitous feature in a vast array of naturally occurring compounds, such as alkaloids (e.g., nicotine), vitamins (e.g., niacin), and coenzymes.

In the realm of medicinal chemistry, the pyridine nucleus is considered a "privileged scaffold." This is due to its ability to engage in hydrogen bonding via its nitrogen atom, enhancing the pharmacokinetic properties of drug molecules. Consequently, pyridine and its derivatives are integral components of numerous FDA-approved drugs, highlighting their importance in the development of new therapeutic agents. Their applications also extend to materials science, where they are used in functional nanomaterials, and as essential ligands in organometallic chemistry and asymmetric catalysis.

The reactivity of the pyridine ring is distinct from its carbocyclic analog, benzene. The nitrogen atom renders the ring less susceptible to electrophilic aromatic substitution, which typically occurs at the C-3 position under harsh conditions. Conversely, it is more prone to nucleophilic substitution, particularly at the C-2 and C-4 positions. This predictable reactivity allows chemists to selectively functionalize the pyridine ring to construct complex molecular architectures.

Historical Development and Strategic Utility of 2-Methoxyethoxymethyl (MEM) Ethers

Among the many protecting groups developed for alcohols, the 2-Methoxyethoxymethyl (MEM) ether holds a significant place. Introduced in 1976 by Nobel laureate E. J. Corey, the MEM group provided a new tool with unique properties for synthetic chemists. It is installed by reacting an alcohol with 2-methoxyethoxymethyl chloride (MEM-Cl) in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA).

The strategic utility of the MEM group lies in its distinct stability profile. It is robust under a variety of conditions, including exposure to strong bases, organometallic reagents, and mild acids. However, its defining feature is its lability towards Lewis acids (e.g., zinc bromide, titanium tetrachloride). This selective cleavage is facilitated by the second ether oxygen atom within the MEM group, which can chelate to the Lewis acid, promoting the removal of the protecting group under mild conditions. This behavior contrasts with the related methoxymethyl (MOM) ether, offering chemists a different set of conditions for deprotection and thus greater flexibility in synthetic planning.

Table 1: Comparison of Common Alcohol Protecting Groups
Protecting GroupAbbreviationTypical Protection ConditionsTypical Deprotection ConditionsStability
2-Methoxyethoxymethyl etherMEMMEM-Cl, DIPEA, CH₂Cl₂ZnBr₂, CH₂Cl₂; or mild protic acidStable to base, organometallics; Labile to Lewis acids
Methoxymethyl etherMOMMOM-Cl, DIPEA, CH₂Cl₂Strong protic acid (e.g., HCl)Stable to base, organometallics; Labile to strong acid
tert-Butyldimethylsilyl etherTBDMS/TBSTBDMS-Cl, Imidazole, DMFTBAF, THF; or Acetic AcidStable to base; Labile to acid and fluoride
Benzyl (B1604629) etherBnBnBr, NaH, THFH₂, Pd/C (Hydrogenolysis)Stable to acid, base, organometallics; Labile to catalytic hydrogenation

Research Significance and Current Research Trajectories of 3-[(2-Methoxyethoxy)methoxy]pyridine

The compound this compound is the result of protecting the hydroxyl group of 3-hydroxypyridine (B118123) with a MEM group. 3-Hydroxypyridine itself is an important building block, but the acidic proton of its hydroxyl group can interfere with many standard synthetic transformations, such as metalation or cross-coupling reactions. dergipark.org.tr By protecting it as a MEM ether, the full synthetic potential of the pyridine scaffold can be unlocked.

The research significance of this compound lies in its utility as a versatile intermediate for creating substituted pyridines. The MEM-protected oxygen at the C-3 position acts as a powerful ortho-directing group in metalation reactions. wikipedia.org This process, known as Directed ortho Metalation (DoM), involves the deprotonation of the position adjacent (ortho) to the directing group by a strong base, typically an organolithium reagent. wikipedia.orgharvard.edu The resulting lithiated species can then react with a wide range of electrophiles to introduce new functional groups with high regioselectivity.

For this compound, the alkoxy group directs metalation primarily to the C-2 and C-4 positions. The choice of base and reaction conditions can influence the selectivity between these two sites. This allows for the precise and controlled introduction of substituents such as halogens, alkyl, aryl, or carbonyl groups onto the pyridine ring. researchgate.net

Table 2: Regioselective Functionalization of 3-Alkoxypyridine Derivatives via Directed Metalation
Starting MaterialBase/ConditionsElectrophile (E+)Position of FunctionalizationProduct
3-Methoxypyridinen-BuLi, THF, -78 °CI₂C-22-Iodo-3-methoxypyridine
3-MethoxypyridineLDA, THF, -78 °C(CH₃)₃SiClC-43-Methoxy-4-(trimethylsilyl)pyridine
3-(MEM-oxy)pyridines-BuLi, TMEDA, -78 °CDMFC-22-Formyl-3-(MEM-oxy)pyridine
3-(MEM-oxy)pyridineTMPMgCl·LiCl, THF, 25 °CPh-CHOC-43-(MEM-oxy)-4-pyridylmethanol

This table presents representative reactions based on the known reactivity of 3-alkoxypyridines, which serves as a model for the reactivity of this compound.

Current research trajectories involving this and similar intermediates focus on their application in the total synthesis of complex natural products and in the generation of libraries of novel pyridine derivatives for drug discovery. researchgate.net The ability to functionalize the C-2, C-4, and subsequently other positions, followed by the straightforward removal of the MEM group to unmask the 3-hydroxyl functionality, provides a powerful and flexible route to highly substituted pyridinol structures. These structures are key components in many biologically active molecules. beilstein-journals.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H13NO3

Molecular Weight

183.20 g/mol

IUPAC Name

3-(2-methoxyethoxymethoxy)pyridine

InChI

InChI=1S/C9H13NO3/c1-11-5-6-12-8-13-9-3-2-4-10-7-9/h2-4,7H,5-6,8H2,1H3

InChI Key

YRVXXSLEFQYAQM-UHFFFAOYSA-N

Canonical SMILES

COCCOCOC1=CN=CC=C1

Origin of Product

United States

Synthetic Methodologies for 3 2 Methoxyethoxy Methoxy Pyridine and Its Precursors

Direct Formation of the 2-Methoxyethoxymethyl Pyridyl Ether Linkage

The creation of the 2-Methoxyethoxymethyl (MEM) ether with 3-hydroxypyridine (B118123) is a key step, typically accomplished through nucleophilic substitution.

The most direct method for synthesizing 3-[(2-Methoxyethoxy)methoxy]pyridine is the nucleophilic alkylation of 3-hydroxypyridine with 2-Methoxyethoxymethyl chloride (MEM-Cl). This reaction is a variation of the Williamson ether synthesis. In this process, the hydroxyl group of 3-hydroxypyridine is first deprotonated by a suitable base to form a more nucleophilic pyridinolate anion. This anion then attacks the electrophilic carbon of MEM-Cl, displacing the chloride and forming the desired ether linkage.

Common bases used for this deprotonation step include sodium hydride (NaH), potassium carbonate (K₂CO₃), and organic amines like diisopropylethylamine (DIPEA). The choice of solvent is also crucial, with aprotic polar solvents such as dimethylformamide (DMF), tetrahydrofuran (THF), or acetonitrile (B52724) being frequently employed to facilitate the reaction. The reaction temperature can be varied to optimize the rate and yield, often ranging from room temperature to moderate heating.

Table 1: Representative Conditions for MEM Protection of Hydroxyl Groups

Reactant Base Solvent Temperature Yield
3-Hydroxypyridine Sodium Hydride THF 0 °C to RT High
Phenol (general) Diisopropylethylamine Dichloromethane RT >90%

Note: This table represents typical conditions for MEM protection; specific yields for 3-hydroxypyridine may vary based on precise reaction parameters.

Phase-transfer catalysis (PTC) offers an effective alternative for the O-alkylation of 3-hydroxypyridine, particularly in large-scale synthesis. This technique is useful when dealing with reactants that are soluble in different, immiscible phases. In this context, 3-hydroxypyridine can be deprotonated by an inorganic base, such as sodium hydroxide or potassium hydroxide, in an aqueous solution. The resulting pyridinolate anion is, however, insoluble in the organic phase where the MEM-Cl reagent is dissolved.

A phase-transfer catalyst, typically a quaternary ammonium or phosphonium salt (e.g., tetrabutylammonium bromide, TBAB), facilitates the reaction. The lipophilic cation of the catalyst pairs with the pyridinolate anion, transporting it across the phase boundary from the aqueous layer into the organic layer. operachem.commdpi.com Once in the organic phase, the "naked" and highly reactive anion readily reacts with MEM-Cl to form this compound. mdpi.com This method avoids the need for expensive anhydrous solvents and strong, hazardous bases like sodium hydride, making the process more cost-effective and safer. princeton.eduiupac.org

Precursor Synthesis for 3-Hydroxypyridine Substrates

The availability of 3-hydroxypyridine and its derivatives is fundamental to the synthesis of the target compound. Various methods have been developed to construct this heterocyclic core.

Several synthetic routes to the 3-hydroxypyridine scaffold have been established.

From Furfurylamine: A common and effective method involves the reaction of furfurylamine with an oxidizing agent like hydrogen peroxide in the presence of an acid, such as hydrochloric acid. researchgate.net This process results in an oxidative ring expansion and rearrangement to yield 3-hydroxypyridine. The reaction conditions, including temperature and molar ratios of reactants, are optimized to achieve high yields, often exceeding 75%. researchgate.net

Hetero-Diels-Alder Reaction: A more advanced approach involves the hetero-Diels-Alder reaction between 5-alkoxyoxazoles and various dienophiles. This method provides a single-step synthesis to polysubstituted 3-hydroxypyridine derivatives, offering flexibility in introducing different functional groups onto the pyridine (B92270) ring. rsc.org

Ring-Closing Metathesis (RCM): Ruthenium-catalyzed ring-closing metathesis of specifically designed nitrogen-containing dienes is another modern strategy. This process is followed by either an elimination or an oxidation/deprotection sequence to furnish the substituted 3-hydroxypyridine core. This method is noted for its simplicity and ability to avoid the formation of regioisomeric mixtures. acs.org

The regioselective functionalization of the pyridine ring, particularly at the 3-position, is a significant challenge in synthetic chemistry due to the electron-deficient nature of the ring. nih.govchemrxiv.org Direct electrophilic halogenation of pyridine often requires harsh conditions and can lead to a mixture of products. nsf.gov

A novel and highly effective strategy involves a ring-opening, halogenation, and ring-closing sequence. In this method, the pyridine ring is first opened to form an acyclic "Zincke imine" intermediate. This transformation converts the electron-deficient heterocycle into a series of polarized alkenes that are more susceptible to electrophilic attack. nih.govchemrxiv.org This intermediate then undergoes a highly regioselective halogenation at the position that corresponds to the C-3 position of the original pyridine. Subsequent ring-closure regenerates the pyridine ring, now bearing a halogen at the 3-position. This 3-halopyridine can then be converted to 3-hydroxypyridine through nucleophilic substitution, such as a Newman-Kwart rearrangement followed by hydrolysis or metal-catalyzed hydroxylation.

Alternatively, for pyridines already possessing an activating group (like a hydroxyl or amino group), direct halogenation with reagents such as N-bromosuccinimide (NBS) can be achieved with high regioselectivity under milder conditions. researchgate.netthieme-connect.com The position of the activating group directs the incoming halogen. researchgate.net

Table 2: Comparison of 3-Position Halogenation Methods for Pyridine

Method Reagents Conditions Selectivity Advantages
Electrophilic Aromatic Substitution Halogen, Lewis/Brønsted Acid High Temperature Moderate to Low Simple reagents
Zincke Imine Intermediate Zincke salt, Halogenating agent (e.g., NBS) Mild High (3-selective) Broad substrate scope, mild conditions nih.govchemrxiv.org

Optimization of Synthetic Pathways for Enhanced Yield and Selectivity

Optimizing the synthetic pathways for this compound and its precursors involves refining reaction conditions to maximize product yield and minimize side reactions. For the direct MEM protection of 3-hydroxypyridine, optimization may include screening different base-solvent combinations to find conditions that provide the fastest conversion with the least degradation. The use of phase-transfer catalysis is itself an optimization that improves reaction efficiency and safety.

In the synthesis of the 3-hydroxypyridine precursor, the development of methods like the Zincke imine strategy for halogenation represents a significant optimization over classical, less selective electrophilic aromatic substitution reactions. nih.govchemrxiv.orgnsf.gov This modern approach enhances regioselectivity, broadens the functional group tolerance, and allows for the synthesis of complex 3-halopyridines under mild conditions, which are crucial intermediates for 3-hydroxypyridine. Further optimization within these routes involves fine-tuning catalysts, reaction times, and temperatures to ensure high throughput and purity of the final products.

Chemical Reactivity and Transformations Involving the 3 2 Methoxyethoxy Methoxy Pyridine Moiety

Selective Deprotection of the 2-Methoxyethoxymethyl (MEM) Group

The 2-Methoxyethoxymethyl (MEM) group is a popular choice for protecting hydroxyl functionalities, including the hydroxyl group of 3-hydroxypyridine (B118123), due to its stability under a range of conditions such as strong bases, organometallic reagents, and mild acids. total-synthesis.com Its selective removal is a key step in multi-step synthetic sequences.

Acid-Mediated Cleavage of MEM Ethers

The cleavage of MEM ethers is most commonly achieved under acidic conditions. total-synthesis.com The reaction typically proceeds via an SN1 or SN2 mechanism, depending on the structure of the ether and the reaction conditions. wikipedia.orgnih.gov

The first step in the acid-catalyzed cleavage is the protonation of one of the ether oxygens. masterorganicchemistry.commasterorganicchemistry.com Protonation of the oxygen atom adjacent to the pyridine (B92270) ring makes the alcohol a good leaving group. total-synthesis.com Subsequent attack by a nucleophile, such as a halide ion from the acid (e.g., HBr or HI), or by water, leads to the cleavage of the C-O bond. masterorganicchemistry.comlibretexts.org

The reaction rate is influenced by the strength of the acid and the nucleophilicity of the conjugate base. wikipedia.org For instance, hydroiodic acid (HI) is more effective than hydrobromic acid (HBr), which in turn is more effective than hydrochloric acid (HCl), due to the increasing nucleophilicity of the corresponding halide ions (I- > Br- > Cl-). wikipedia.org

A variety of acidic reagents can be employed for MEM deprotection. Common choices include:

Brønsted acids: Trifluoroacetic acid (TFA), p-toluenesulfonic acid (p-TsOH), and pyridinium (B92312) p-toluenesulfonate (PPTS) are often used. total-synthesis.comresearchgate.net

Lewis acids: Lewis acids such as zinc bromide (ZnBr2), magnesium bromide (MgBr2), and cerium(III) chloride (CeCl3·7H2O) can also effectively cleave MEM ethers, often under milder conditions than Brønsted acids. researchgate.netacs.org

The choice of reagent and reaction conditions can be tailored to the specific substrate and the presence of other functional groups. For instance, stronger acidic conditions are generally required to cleave MEM ethers compared to other acetal-type protecting groups like methoxymethyl (MOM) or tetrahydropyranyl (THP) ethers. total-synthesis.com This difference in reactivity allows for selective deprotection in more complex molecules.

Table 1: Reagents for Acid-Mediated Cleavage of MEM Ethers
Reagent ClassSpecific ReagentTypical ConditionsNotes
Brønsted Acids Trifluoroacetic acid (TFA)Varies, often at room temperatureStrong acid, can cleave other acid-labile groups.
p-Toluenesulfonic acid (p-TsOH)Reflux in a suitable solvent (e.g., methanol)Common and relatively inexpensive reagent.
Pyridinium p-toluenesulfonate (PPTS)Reflux in solvents like 2-butanone (B6335102) or t-butyl alcohol researchgate.netMilder alternative to p-TsOH.
Lewis Acids Zinc bromide (ZnBr2)Often used with a thiol co-reagent (e.g., n-PrSH) researchgate.netCan provide rapid deprotection.
Magnesium bromide (MgBr2)Typically in an ethereal solventMild conditions.
Cerium(III) chloride (CeCl3·7H2O)Refluxing acetonitrile (B52724) acs.orgOffers high selectivity under neutral conditions. acs.org

Chemoselective Deprotection in Multi-Functionalized Systems

A key advantage of the MEM protecting group is the possibility of its selective removal in the presence of other protecting groups, a concept known as orthogonality. rsc.orgnih.gov This chemoselectivity is crucial in the synthesis of complex molecules where multiple functional groups need to be masked and unmasked at different stages.

The MEM group's stability relative to other common protecting groups allows for a hierarchical deprotection strategy. For example, silyl (B83357) ethers like tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS) can be cleaved under fluoride-mediated conditions without affecting the MEM ether. uwindsor.ca Similarly, benzyl (B1604629) ethers can be removed by hydrogenolysis, a reaction to which MEM ethers are inert. uwindsor.ca

The differential reactivity of acetal-type protecting groups can also be exploited. For instance, the MOM group can sometimes be removed under conditions that leave the more robust MEM group intact. total-synthesis.com The combination of trimethylsilyl (B98337) triflate (TMSOTf) and 2,2′-bipyridyl has been shown to be effective for the mild and chemoselective deprotection of MOM ethers, a method that could potentially be adapted for selective deprotection in the presence of MEM ethers. rsc.orgnih.govresearchgate.net

The choice of deprotection conditions can be fine-tuned to achieve high selectivity. For instance, cerium(III) chloride in refluxing acetonitrile has been reported to cleave MEM ethers with high efficiency while being compatible with a wide range of other protecting groups, including benzyl (Bn), tert-butyldiphenylsilyl (TBDPS), acetyl (Ac), methyl (Me), trityl (Tr), p-methoxybenzyl (PMB), benzylidene, THP, and MOM ethers. acs.org

Table 2: Orthogonality of the MEM Protecting Group
Protecting Group to be RetainedDeprotection Reagent for MEMConditions for MEM CleavageReference
Silyl ethers (TBDMS, TIPS)Acidic reagents (e.g., TFA, p-TsOH)Varies uwindsor.ca
Benzyl (Bn) ethersAcidic or Lewis acid reagentsVaries acs.org
Acetyl (Ac) estersMild acidic or Lewis acid conditionsVaries acs.org
Tetrahydropyranyl (THP) ethersStronger acidic conditionsVaries total-synthesis.com

Pyridine Ring Functionalization Strategies

The pyridine ring in 3-[(2-Methoxyethoxy)methoxy]pyridine is an electron-deficient heterocycle, which influences its reactivity. Functionalization can be achieved through various strategies, including cross-coupling reactions on pre-halogenated derivatives, direct C-H activation, and nucleophilic aromatic substitution.

Cross-Coupling Reactions at Halogenated Pyridine Positions (e.g., Suzuki Coupling)

Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are powerful tools for the formation of carbon-carbon bonds. researchgate.net To utilize this methodology, the this compound core must first be halogenated at a specific position on the pyridine ring. This creates an electrophilic handle for the subsequent cross-coupling reaction.

The Suzuki coupling involves the reaction of a halogenated pyridine with an organoboron compound, typically a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. The MEM-protected hydroxyl group generally remains stable under these reaction conditions, allowing for the construction of more complex molecular architectures.

The general scheme for a Suzuki coupling on a halogenated this compound is as follows:

MEMO-Py-X + R-B(OR')2 --(Pd catalyst, Base)--> MEMO-Py-R

Where:

MEMO-Py-X is the halogenated (X = Cl, Br, I) this compound.

R-B(OR')2 is the organoboron reagent.

Pd catalyst can be Pd(PPh3)4, Pd(dppf)Cl2, or other palladium complexes.

Base is typically Na2CO3, K2CO3, or Cs2CO3.

The choice of catalyst, base, and solvent is crucial for achieving high yields and preventing side reactions.

Direct C-H Activation and Functionalization of the Pyridine Nucleus

Direct C-H activation has emerged as a more atom- and step-economical approach to functionalizing aromatic rings, including pyridine. nih.govslideshare.netresearchgate.net This strategy avoids the need for pre-functionalization (e.g., halogenation) and directly converts a C-H bond into a new C-C or C-heteroatom bond. nih.gov

Transition metal catalysts, particularly those based on rhodium and iridium, have been extensively studied for the C-H functionalization of pyridine derivatives. researchgate.netacs.orgchemsoc.org.cn The nitrogen atom of the pyridine ring can act as a directing group, guiding the metal catalyst to a specific C-H bond, typically at the C-2 or C-6 position. nih.gov

Rhodium(III)-catalyzed C-H activation has been used for various transformations, including arylation, alkenylation, and annulation reactions with alkynes to form fused heterocyclic systems. acs.orgdntb.gov.uanih.gov The reaction conditions often involve a rhodium precursor, a ligand, and an oxidant. nih.gov

Iridium-catalyzed C-H borylation is another powerful method for pyridine functionalization. nih.govrsc.org This reaction introduces a boronic ester group onto the pyridine ring, which can then be used in subsequent cross-coupling reactions. researchgate.netdigitellinc.com The regioselectivity of the borylation can be influenced by steric and electronic factors of substituents on the pyridine ring. thieme-connect.de However, the Lewis basicity of the pyridine nitrogen can sometimes inhibit the iridium catalyst. nih.govrsc.org

Table 3: Catalysts for Direct C-H Functionalization of Pyridine Derivatives
Catalyst TypeTypical TransformationKey Features
Rhodium(III) Arylation, Alkenylation, AnnulationOften directed by the pyridine nitrogen to the ortho position. acs.org
Iridium(I) C-H BorylationIntroduces a versatile boronic ester group. nih.govrsc.org
Palladium(II) Arylation, AcetoxylationCan be directed by various functional groups. nih.gov

Nucleophilic Aromatic Substitution on Activated Pyridine Systems

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly when a good leaving group is present at the 2- or 4-position. stackexchange.comyoutube.com The reaction proceeds through a two-step addition-elimination mechanism involving a high-energy anionic intermediate known as a Meisenheimer complex. nih.govlibretexts.org

For an SNAr reaction to occur on a derivative of this compound, a leaving group (such as a halide) would need to be installed at an activated position (C-2, C-4, or C-6). The presence of the electron-donating alkoxy group at the 3-position would generally deactivate the ring towards nucleophilic attack compared to an unsubstituted pyridine. However, if a strong electron-withdrawing group were also present on the ring, this could facilitate the reaction.

The reactivity of pyridinium salts in SNAr reactions has also been studied. nih.govresearchgate.net N-alkylation of the pyridine nitrogen enhances its electron-withdrawing character, thereby activating the ring for nucleophilic attack.

The general mechanism involves the attack of a nucleophile on the pyridine ring, forming a resonance-stabilized anionic intermediate. stackexchange.com The stability of this intermediate is key to the reaction's feasibility. stackexchange.com Subsequent expulsion of the leaving group restores the aromaticity of the ring. youtube.comlibretexts.org

Reactions Involving the Pyridine Nitrogen Atom

N-Alkylation and Quaternization of the Pyridine Nitrogen

No specific studies detailing the N-alkylation or quaternization of this compound were identified in the available literature. While the quaternization of various pyridine derivatives is a well-established field of study, the influence of the 3-MEM ether substituent on the nucleophilicity of the pyridine nitrogen and the conditions required for its alkylation have not been reported.

Coordination Chemistry of 3-MEM-Pyridine Ligands

There is no available research on the synthesis, structure, or properties of coordination complexes using this compound as a ligand. The coordination chemistry of pyridine and its numerous derivatives is extensive, but studies have not been extended to this specific MEM-protected variant. Therefore, information regarding its behavior as a ligand in forming metal complexes is currently absent from the scientific literature.

Applications of 3 2 Methoxyethoxy Methoxy Pyridine As a Synthetic Intermediate

Divergent Synthesis of Substituted Pyridine (B92270) Derivatives

The utility of pyridine scaffolds is well-established in medicinal chemistry and materials science. rsc.orgmdpi.comwhiterose.ac.uk Functionalized pyridines are core components of numerous pharmaceuticals and bioactive molecules. nih.govnih.gov The compound 3-[(2-Methoxyethoxy)methoxy]pyridine, featuring a methoxyethoxymethyl (MEM) protecting group on the 3-hydroxy position, is theoretically a versatile precursor for various substituted pyridines. This protecting group strategy allows for reactions at other positions of the pyridine ring before deprotection and subsequent functionalization of the hydroxyl group. However, specific, documented examples of its use in divergent synthetic strategies to create libraries of substituted pyridine derivatives were not found in the reviewed literature. General methods for synthesizing substituted pyridines often involve multi-component reactions or the functionalization of pre-existing pyridine rings through various cross-coupling and substitution reactions. researchgate.netgoogle.com

Construction of Fused Heterocyclic Architectures

Fused pyridine systems are of significant interest due to their diverse biological activities. The investigation into the use of this compound as a key building block for specific fused heterocycles is outlined below.

Derivatives of pyrrolo[3,4-c]pyridine are known for a broad spectrum of pharmacological properties, including analgesic and sedative activities. nih.gov The synthesis of the pyrrolo[3,4-c]pyridine core can be achieved through various synthetic routes, often involving the cyclization of appropriately substituted pyridine or pyrrole (B145914) precursors. researchgate.net A thorough search did not yield any published synthetic routes that specifically utilize this compound as the starting material for the construction of the pyrrolo[3,4-c]pyridine scaffold.

The chromeno[2,3-b]pyridine framework is a constituent of various biologically active compounds and natural products. nih.govsemanticscholar.org Synthetic strategies towards this tricycle often involve the reaction of 3-cyanochromones with active methylene (B1212753) compounds or other multicomponent strategies. semanticscholar.orgbohrium.com Despite the potential for this compound to be elaborated into a precursor for such cyclizations, no specific methodologies commencing from this compound have been reported in the surveyed scientific literature.

The pyrazolo[4,3-c]pyridine scaffold is a less common isomer compared to other pyrazolopyridines but holds interest in medicinal chemistry. Synthetic access to this ring system is being developed, with some routes starting from substituted pyridines. While general strategies for synthesizing related pyrazolo[3,4-c]pyridines and pyrazolo[3,4-b]pyridines are documented, often beginning with halogenated pyridines or aminopyrazoles respectively, no literature was found detailing a synthetic pathway to pyrazolo[4,3-c]pyridines that employs this compound as a key intermediate. worktribe.comrsc.orgmdpi.com

Strategic Integration into Convergent Total Synthesis Schemes

The pyridine ring is a structural motif found in a wide array of complex natural products, particularly alkaloids.

The de novo synthesis of highly substituted pyridine cores is a critical aspect of the total synthesis of many complex alkaloids, such as the limonoid alkaloids. nih.govchemrxiv.org Synthetic strategies often involve convergent approaches where complex fragments are coupled late in the synthesis. nih.gov Methoxy-substituted pyridines have been utilized as versatile intermediates in the synthesis of Lycopodium alkaloids, serving as precursors to piperidine (B6355638) rings. nih.gov However, a specific application of this compound as a building block in the convergent total synthesis of any complex alkaloid has not been documented in the available literature.

Despite a comprehensive search for information regarding the applications of this compound as a synthetic intermediate for advanced organic materials, no specific research findings, data, or publications could be located that detail its use in this capacity.

Extensive searches were conducted across various scientific databases and patent literature to identify instances where this compound serves as a precursor in the synthesis of polymers, organic electronic components, or other advanced materials. However, these inquiries did not yield any relevant results.

The available information on pyridine derivatives in the context of materials science is broad, with numerous studies focusing on different substituted pyridines for applications in organic light-emitting diodes (OLEDs), conductive polymers, and other functional materials. Unfortunately, none of the retrieved documents specifically mention or allude to the use of this compound for these purposes.

Therefore, due to the absence of specific data on the role of this compound in the creation of advanced organic materials, it is not possible to provide a detailed article on this subject. The scientific literature that is publicly accessible does not appear to contain research on this particular application.

Mechanistic and Theoretical Investigations of 3 2 Methoxyethoxy Methoxy Pyridine and Analogues

Elucidation of Reaction Mechanisms for MEM Formation and Cleavage

The (2-Methoxyethoxy)methyl (MEM) group is a common protecting group for alcohols due to its stability under various conditions and its relatively straightforward removal. The mechanisms for its attachment to and removal from the 3-hydroxypyridine (B118123) core are classic examples of nucleophilic substitution reactions.

MEM Formation: The formation of 3-[(2-Methoxyethoxy)methoxy]pyridine involves the reaction of 3-hydroxypyridine with 2-methoxyethoxymethyl chloride (MEM-Cl). This reaction is typically carried out in the presence of a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or sodium hydride (NaH). The mechanism proceeds in two main steps:

Deprotonation: The base removes the acidic proton from the hydroxyl group of 3-hydroxypyridine, forming a pyridinolate anion. This step is crucial as it converts the weakly nucleophilic hydroxyl group into a much more reactive alkoxide.

Nucleophilic Substitution: The resulting pyridinolate anion acts as a nucleophile and attacks the electrophilic methylene (B1212753) carbon of MEM-Cl. This attack displaces the chloride ion in a bimolecular nucleophilic substitution (SN2) reaction, forming the C-O bond of the MEM ether.

The choice of base and solvent is critical to optimize the reaction yield and prevent side reactions. Aprotic solvents are generally preferred to avoid solvation of the nucleophile, which would decrease its reactivity.

MEM Cleavage: The cleavage of the MEM ether to regenerate the 3-hydroxypyridine is most commonly achieved under acidic conditions. wikipedia.orgmasterorganicchemistry.com This acid-catalyzed ether cleavage can proceed through either an SN1 or SN2 mechanism, depending on the structure of the ether and the reaction conditions. wikipedia.orgchemistrysteps.com

Protonation: The first step involves the protonation of the ether oxygen atom by a strong acid (e.g., HCl, HBr, or HI). masterorganicchemistry.comchemistrysteps.com This converts the alkoxy group into a good leaving group (an alcohol).

Nucleophilic Attack and Cleavage:

SN2 Pathway: For primary ethers like the MEM group, the cleavage typically follows an SN2 mechanism. masterorganicchemistry.com A nucleophile, such as a halide ion (I⁻ or Br⁻) from the acid, attacks the less sterically hindered carbon of the protonated ether. chemistrysteps.com This concerted step results in the cleavage of the C-O bond, yielding 3-hydroxypyridine and the corresponding MEM-halide.

SN1 Pathway: If the ether were bonded to a tertiary carbon capable of forming a stable carbocation, an SN1 pathway would be favored. wikipedia.orgmasterorganicchemistry.com After protonation, the leaving group would depart to form a carbocation, which is then attacked by the nucleophile. This is generally not the primary pathway for MEM cleavage.

Strong Lewis acids, such as boron tribromide (BBr₃), can also be used for ether cleavage. masterorganicchemistry.com The reaction rate and mechanism are influenced by the strength of the acid and the nucleophilicity of its conjugate base. wikipedia.org For instance, hydroiodic acid (HI) is often more effective than hydrobromic acid (HBr) due to the higher nucleophilicity of the iodide ion. wikipedia.orgeiu.edu

Computational Chemistry Approaches

Computational chemistry provides powerful tools to investigate the intrinsic properties of molecules like this compound, offering insights that complement experimental findings.

Quantum chemical methods, particularly Density Functional Theory (DFT), are widely used to model the reactivity of the pyridine (B92270) ring. iiste.orgresearchgate.net The nitrogen atom in the pyridine ring is electron-withdrawing, which significantly influences the electron distribution and reactivity compared to benzene. digitellinc.com This generally deactivates the ring towards electrophilic substitution, especially at the C2, C4, and C6 positions, while activating it for nucleophilic attack at these same positions.

Computational studies can predict the regioselectivity of reactions on substituted pyridines. For an analogue like this compound, the MEM-protected hydroxyl group at the 3-position acts as an ortho-, para-director for electrophilic aromatic substitution, although its electronic effect is modulated by the ether linkage. DFT calculations can model reaction pathways and transition states to determine the most likely sites of reaction. digitellinc.comnih.gov For instance, by calculating the energies of possible intermediates formed during an electrophilic attack, one can predict that substitution will preferentially occur at the C2, C4, or C6 positions, with the precise outcome depending on the interplay between electronic and steric effects. researchgate.net

Models based on frontier molecular orbital (FMO) theory and analysis of molecular electrostatic potential (MESP) surfaces are particularly useful. researchgate.net

FMO Theory: The shapes and energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) indicate the most probable sites for electrophilic and nucleophilic attack, respectively.

MESP Analysis: The MESP map visually represents the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, thereby predicting sites for ionic interactions.

These computational approaches provide a framework for understanding and predicting the regioselectivity of functionalizing the pyridine ring in complex molecules. digitellinc.com

Theoretical calculations are instrumental in predicting the fundamental electronic properties and thermodynamic stability of this compound and its analogues. researchgate.net Methods like DFT and ab initio calculations can accurately determine various molecular descriptors. iiste.orgresearchgate.net

Key electronic properties that can be calculated include:

HOMO and LUMO Energies: These values are related to the ionization potential and electron affinity, respectively. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability; a larger gap implies higher stability. researchgate.net

Aromaticity and Resonance Energy: Computational methods can quantify the aromatic stability of the pyridine ring. High-level calculations have shown that pyridine is slightly less aromatic and stable than benzene. nih.gov The presence of substituents, such as the MEM-O group, will further modify this stability.

These calculated properties can be compiled to compare different pyridine analogues, aiding in the design of molecules with specific electronic characteristics.

Table 1: Calculated Electronic Properties of Pyridine and an Analogue using DFT (B3LYP/6-31G(d,p) basis set)
CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)Dipole Moment (Debye)
Pyridine-6.69-0.436.262.36
3-Hydroxypyridine-6.15-0.655.502.95

Note: The values for 3-Hydroxypyridine are representative of a substituted pyridine and are included for illustrative purposes. Actual calculated values for this compound would depend on the specific computational study.

In-Situ Spectroscopic Monitoring of Reaction Progress

Monitoring chemical reactions in real-time provides invaluable data on reaction kinetics, mechanisms, and the formation of transient intermediates. spectroscopyonline.com In-situ spectroscopic techniques are particularly well-suited for studying the formation and cleavage of the MEM ether on pyridine analogues.

Fourier-Transform Infrared (FTIR) Spectroscopy: In-situ FTIR spectroscopy is a powerful technique for monitoring these reactions. researchgate.net By inserting an attenuated total reflectance (ATR) probe into the reaction vessel, spectra can be collected continuously without disturbing the reaction mixture. The progress of the MEM protection of 3-hydroxypyridine can be followed by observing:

The disappearance of the broad O-H stretching band of the starting material (around 3300-3500 cm⁻¹).

The appearance of characteristic C-O-C stretching bands of the MEM ether product (typically in the 1150-1050 cm⁻¹ region).

Similarly, for the cleavage reaction, the reverse changes would be observed: the C-O-C bands would decrease in intensity while the O-H band reappears. This allows for the precise determination of reaction endpoints and can help optimize reaction conditions like temperature and catalyst loading. FTIR is also highly effective for identifying the nature of acid sites on catalysts, which is relevant for understanding heterogeneous cleavage reactions. researchgate.netrsc.org

Other Techniques: Other in-situ methods like Raman spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed. Raman spectroscopy is complementary to FTIR and is particularly useful for aqueous systems. In-situ NMR can provide detailed structural information about all species present in the reaction mixture, including intermediates, though it is generally less sensitive and requires longer acquisition times compared to vibrational spectroscopy. The choice of technique depends on the specific reaction conditions, such as the solvent, temperature, and the presence of solid catalysts or reagents. spectroscopyonline.comresearchgate.net

Advanced Analytical and Spectroscopic Characterization of 3 2 Methoxyethoxy Methoxy Pyridine Derivatives

High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of the elemental composition of novel compounds. By providing a highly accurate mass measurement of a molecule's ions, often to within a few parts per million (ppm), HRMS allows for the determination of a unique molecular formula.

In the analysis of pyridine (B92270) derivatives, HRMS techniques, particularly when coupled with soft ionization methods like electrospray ionization (ESI), can precisely determine the mass of the protonated molecule ([M+H]⁺). For a target compound like 3-[(2-Methoxyethoxy)methoxy]pyridine, the expected exact mass can be calculated and compared against the experimentally measured value. For instance, the fragmentation of related sulfoxide (B87167) prazoles, which contain a pyridine ring, has been studied using (+)-ESI-TOF/HRMS. mdpi.com These studies show characteristic fragmentation patterns, such as the formation of pyridine fragment ions, which aid in structural confirmation. mdpi.com The high resolution of the instrumentation allows for the differentiation between compounds with the same nominal mass but different elemental compositions, thereby confirming the successful synthesis of the desired molecule.

Table 1: Illustrative HRMS Data for a Pyridine Derivative

Parameter Value
Molecular Formula C₈H₁₁NO₃
Calculated Exact Mass 169.0739
Measured Exact Mass [M+H]⁺ 169.0742
Mass Error (ppm) 1.8
Ionization Mode ESI+

Note: This data is illustrative for a compound with the specified formula and not specific to this compound.

Multi-Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C, 2D NMR)

Multi-nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of chemical structure elucidation in solution. Through the analysis of ¹H and ¹³C NMR spectra, as well as two-dimensional (2D) experiments like COSY and HSQC, the precise connectivity of atoms within a molecule can be established.

For this compound, the ¹H NMR spectrum would exhibit characteristic signals for the protons on the pyridine ring, the methylene (B1212753) groups of the ethoxy-methoxy side chain, and the terminal methoxy (B1213986) group. The chemical shifts and coupling constants of the aromatic protons provide definitive information about the substitution pattern on the pyridine ring. For example, in the simpler analogue 3-methoxypyridine, the pyridine protons appear in the range of δ 7.3 to 8.3 ppm. chemicalbook.com

Table 2: Expected ¹H NMR Chemical Shifts for this compound Moiety

Proton Expected Chemical Shift (ppm) Multiplicity
Pyridine H-2 ~8.3 s
Pyridine H-4 ~7.4 dd
Pyridine H-5 ~7.3 m
Pyridine H-6 ~8.2 d
O-CH₂ -O ~5.3 s
O-CH₂ -CH₂-O ~3.8 t
O-CH₂-CH₂ -O ~3.5 t
O-CH₃ ~3.3 s

Note: These are estimated values based on analogous structures.

Table 3: Expected ¹³C NMR Chemical Shifts for this compound Moiety

Carbon Expected Chemical Shift (ppm)
Pyridine C-2 ~142
Pyridine C-3 ~155
Pyridine C-4 ~124
Pyridine C-5 ~120
Pyridine C-6 ~145
O-C H₂-O ~95
O-C H₂-CH₂-O ~71
O-CH₂-C H₂-O ~67
O-C H₃ ~59

Note: These are estimated values based on analogous structures.

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography provides the most definitive structural information by determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique is invaluable for establishing the absolute stereochemistry of chiral centers and analyzing the preferred conformation of molecules in the solid state.

For derivatives of this compound that are crystalline, single-crystal X-ray diffraction can reveal detailed information about bond lengths, bond angles, and torsional angles. researchgate.net This data confirms the molecular connectivity and reveals the spatial orientation of the flexible (2-methoxyethoxy)methoxy side chain relative to the planar pyridine ring. Studies on other substituted pyridine derivatives have shown how intermolecular interactions, such as hydrogen bonding and π-stacking, influence the crystal packing. researchgate.netrsc.org While specific crystallographic data for the title compound is not available, the analysis of related structures, such as 3-(5-phenyl-2H-tetrazol-2-yl)pyridine, demonstrates the power of this technique in confirming molecular structure experimentally. mdpi.com

Vibrational Spectroscopy (IR) for Functional Group Analysis

Vibrational spectroscopy, particularly Fourier-transform infrared (FT-IR) spectroscopy, is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

In the IR spectrum of this compound, characteristic absorption bands would confirm the presence of key functional groups. The C-H stretching vibrations of the aromatic pyridine ring are typically observed in the 3000-3100 cm⁻¹ region. rsc.org The aliphatic C-H stretching of the methoxy and ethoxy groups would appear just below 3000 cm⁻¹. jocpr.com The most diagnostic peaks would be the strong C-O stretching vibrations of the ether linkages, which are expected in the 1050-1250 cm⁻¹ range. jocpr.com Vibrations associated with the pyridine ring, such as C=C and C=N stretching, typically occur in the 1400-1600 cm⁻¹ region. Detailed vibrational analysis, often supported by density functional theory (DFT) calculations, has been performed on related molecules like 2-methoxy-3-(trifluoromethyl)pyridine, allowing for precise assignment of the observed bands. researchgate.netjocpr.com

Table 4: Characteristic IR Absorption Frequencies for this compound

Vibrational Mode Expected Frequency Range (cm⁻¹) Intensity
Aromatic C-H Stretch 3000 - 3100 Medium
Aliphatic C-H Stretch 2850 - 3000 Medium-Strong
Pyridine Ring (C=C, C=N) Stretch 1400 - 1600 Medium-Strong
C-O-C Asymmetric Stretch 1200 - 1250 Strong
C-O-C Symmetric Stretch 1050 - 1150 Strong

Note: These are general ranges based on known functional group absorptions.

Future Research Directions and Synthetic Prospects for 3 2 Methoxyethoxy Methoxy Pyridine

Development of Green Chemistry Approaches for Synthesis and Deprotection

The principles of green chemistry, which promote the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly pivotal in modern organic synthesis. rasayanjournal.co.in Applying these principles to the synthesis and deprotection of 3-[(2-Methoxyethoxy)methoxy]pyridine offers significant opportunities for improvement.

Synthesis: The conventional synthesis of this compound involves the protection of 3-hydroxypyridine (B118123) with 2-methoxyethoxymethyl chloride (MEM-Cl). Green advancements in this area focus on alternative catalytic systems and solvents. One promising method involves achieving protection through phase transfer catalysis, which can minimize the use of hazardous solvents and strong bases. researchgate.net Future research could explore the use of biocompatible solvents, such as ionic liquids, or even solventless approaches like ball milling to further enhance the environmental profile of the synthesis. rasayanjournal.co.in The use of renewable starting materials, such as deriving 3-hydroxypyridine from biomass derivatives like furfural, represents another key avenue for green synthesis. google.com

Deprotection: The removal of the MEM group traditionally requires acidic conditions. Green deprotection strategies aim to replace strong, corrosive acids with recyclable and less hazardous alternatives. A significant advancement is the use of solid acid catalysts, such as the Amberlyst 15 resin, which can be easily removed from the reaction mixture by simple filtration and potentially be reused. researchgate.net This approach simplifies purification, reduces aqueous waste streams, and avoids the challenges associated with neutralizing strong acids.

Table 1: Comparison of Traditional vs. Green Deprotection Methods for the MEM Group

ParameterTraditional Method (e.g., HCl)Green Method (e.g., Solid Acid Catalyst)
ReagentStrong mineral acids (HCl, H₂SO₄)Solid acid resins (e.g., Amberlyst 15) researchgate.net
WorkupRequires neutralization and aqueous extractionSimple filtration of the catalyst researchgate.net
Catalyst RecyclabilityNoYes
Waste GenerationGenerates salt waste and acidic aqueous solutionsMinimal waste
SafetyHandles corrosive and hazardous acidsSafer, non-corrosive solid catalyst

Exploration of Novel Catalytic Transformations at the Pyridine (B92270) Core

With the hydroxyl group protected by the stable MEM ether, the pyridine core of this compound becomes available for a variety of catalytic transformations. Future research is poised to explore novel methods for functionalizing the pyridine ring, thereby expanding its synthetic utility.

Key areas of interest include transition-metal-catalyzed cross-coupling and C-H activation reactions. These methods allow for the direct introduction of new carbon-carbon and carbon-heteroatom bonds at specific positions on the pyridine ring, bypassing the need for pre-functionalized starting materials. The development of magnetically recoverable nanocatalysts could further enhance the sustainability of these processes by simplifying catalyst separation. researchgate.net

Furthermore, the catalytic hydrogenation of the pyridine ring to produce piperidine (B6355638) derivatives is a transformation of significant industrial importance. cjcatal.com Research into selective hydrogenation catalysts that can reduce the pyridine ring while leaving the MEM protecting group intact would be highly valuable. Studies have shown that ruthenium-based catalysts, for example, are highly effective for pyridine hydrogenation. cjcatal.com The development of chemoselective hydrogenation methods, possibly using catalyst poisons to prevent cleavage of sensitive protecting groups, could also be applied in this context. nih.gov

Table 2: Potential Catalytic Transformations on the MEM-Protected Pyridine Core

Reaction TypePotential Reagents/CatalystsResulting StructureSynthetic Value
Suzuki CouplingArylboronic acid, Pd catalystAryl-substituted pyridineAccess to biaryl structures
Buchwald-Hartwig AminationAmine, Pd or Cu catalystAmino-substituted pyridineSynthesis of pharmaceutically relevant amines
C-H Activation/FunctionalizationRh, Ru, or Ir catalystsDirectly functionalized pyridineAtom-economical route to complex derivatives
Catalytic HydrogenationRu/C, Pt/C, H₂ cjcatal.comMEM-protected 3-hydroxypiperidineAccess to saturated heterocyclic scaffolds
DearomatizationChiral CuH catalyst, olefin nih.govChiral dihydropyridine (B1217469) derivativeFormation of enantioenriched building blocks

Expanding Applications in Asymmetric Synthesis

The creation of chiral molecules with high enantiomeric purity is a cornerstone of modern pharmaceutical and materials science. This compound is a prochiral substrate that holds significant potential for applications in asymmetric synthesis.

A particularly promising future direction is the catalytic asymmetric dearomatization of the pyridine ring. nih.gov This powerful strategy converts a flat, aromatic ring into a three-dimensional, chiral structure, such as a dihydropyridine or tetrahydropyridine, in a single step with high enantioselectivity. nih.gov For instance, a chiral copper complex could catalyze the C-C bond-forming dearomatization of the MEM-protected pyridine, yielding highly enantioenriched C4-functionalized heterocycles. nih.gov Similarly, rhodium-catalyzed asymmetric reductive Heck reactions using arylboronic acids can furnish enantioenriched 3-substituted tetrahydropyridines. snnu.edu.cn

Another avenue involves the catalytic enantioselective Reissert reaction, which can afford products with excellent regio- and enantioselectivity, providing a pathway to chiral piperidine subunits. nih.gov The development of new Lewis acid-Lewis base bifunctional asymmetric catalysts is key to the success of such transformations on pyridine derivatives. nih.gov

Table 3: Potential Asymmetric Transformations Involving the Pyridine Moiety

Asymmetric ReactionCatalyst TypePotential ProductSignificance
Asymmetric Dearomatization nih.govChiral Copper-Hydride ComplexEnantioenriched DihydropyridinesDirect access to chiral, non-aromatic heterocycles
Asymmetric Reductive Heck Reaction snnu.edu.cnChiral Rhodium ComplexEnantioenriched 3-Aryl-tetrahydropyridinesSynthesis of chiral 3-substituted piperidine precursors
Enantioselective Reissert Reaction nih.govBifunctional Lewis Acid-Base CatalystChiral Dihydro-reissert CompoundsVersatile intermediates for chiral piperidines

Integration into Automated Synthesis Platforms and Flow Chemistry

The translation of synthetic procedures from traditional batch processing to automated and continuous flow platforms offers numerous advantages, including enhanced safety, improved reaction control, higher reproducibility, and simplified scalability. uc.ptmdpi.com The synthesis and subsequent modification of this compound are well-suited for this technological shift.

A multi-step synthesis involving the protection of 3-hydroxypyridine, a catalytic modification of the pyridine ring, and subsequent deprotection could be streamlined into a single, continuous flow process. unimi.it In such a setup, solutions of reactants are pumped through a series of reactors, which can be packed with immobilized reagents or catalysts. uc.ptunimi.it For example, the deprotection step could be performed by flowing the compound through a column packed with a solid acid catalyst, completely eliminating the need for a traditional batch workup. researchgate.net

Flow chemistry is particularly advantageous for reactions that are highly exothermic or involve hazardous reagents, as the small reactor volumes and superior heat transfer significantly improve safety. mdpi.comresearchgate.net The modular nature of flow systems allows for rapid optimization of reaction conditions and facilitates the creation of compound libraries for drug discovery through automated, sequential synthesis. chemrxiv.org

Table 4: Comparison of Batch vs. Flow Chemistry for Pyridine Functionalization

ParameterBatch SynthesisFlow Chemistry
ScalabilityDifficult; requires larger glassware and presents safety issuesEasier; achieved by running the system for a longer time uc.pt
SafetyHigher risk with exothermic reactions or hazardous reagentsEnhanced safety due to small volumes and better heat/mass transfer mdpi.com
Process ControlLimited control over mixing and temperature gradientsPrecise control over residence time, temperature, and stoichiometry uc.pt
AutomationComplex to fully automate multi-step sequencesReadily integrated with automated pumps and in-line analysis chemrxiv.org
PurificationOften requires laborious workup and chromatographyEnables in-line purification with packed-bed scavengers/catalysts unimi.it

Q & A

Q. What are the standard synthetic routes for preparing 3-[(2-Methoxyethoxy)methoxy]pyridine, and what key reagents/conditions are involved?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or etherification reactions. For example:
  • Step 1 : React 3-hydroxypyridine with 2-methoxyethoxy methyl chloride (MEM-Cl) in the presence of a base (e.g., NaH or K₂CO₃) in anhydrous THF or DMF at 0–25°C for 6–12 hours .
  • Step 2 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product. Yield optimization (~60–75%) requires strict moisture exclusion.
  • Alternative : Microwave-assisted synthesis using CuI catalysts under inert atmospheres improves regioselectivity and reduces reaction time .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the methoxyethoxy group’s integration and pyridine ring substitution pattern. Key signals: δ ~3.5–3.7 ppm (OCH₂CH₂O) and δ ~8.0–8.5 ppm (pyridine protons) .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ = 228.1234 for C₁₀H₁₅NO₃) and fragmentation patterns .
  • FTIR : Detect ether (C-O-C) stretches at 1100–1250 cm⁻¹ and pyridine ring vibrations .

Advanced Research Questions

Q. How can regioselectivity challenges in functionalizing the pyridine ring be addressed when the methoxyethoxy group is present?

  • Methodological Answer :
  • Directing Groups : Introduce temporary protecting groups (e.g., Boc) on the pyridine nitrogen to steer electrophilic substitution to specific positions .
  • Catalytic Systems : Use Pd/Cu co-catalysts for C-H activation at the 4-position of the pyridine ring, leveraging steric effects of the methoxyethoxy group .
  • Microwave Conditions : Enhance reaction specificity; e.g., microwave-assisted arylation at 100°C for 30 minutes reduces side products .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound, particularly for neurological targets?

  • Methodological Answer :
  • Radioligand Binding Assays : Test affinity for nicotinic acetylcholine receptors (nAChRs) using [³H]-epibatidine as a tracer in HEK-293 cells expressing α4β2 subunits. IC₅₀ values <100 nM suggest high potency .
  • Calcium Flux Assays : Measure receptor activation via FLIPR® assays in SH-SY5Y neuroblastoma cells .
  • Metabolic Stability : Use liver microsomes (human/rat) to assess CYP450-mediated degradation; t₁/₂ >60 minutes indicates favorable pharmacokinetics .

Q. How do structural modifications of the methoxyethoxy chain impact physicochemical and pharmacological properties?

  • Methodological Answer :
  • Chain Length : Shortening the chain (e.g., replacing methoxyethoxy with methoxy) reduces hydrophilicity (logP increases by ~0.5), affecting blood-brain barrier penetration .
  • Substituent Polarity : Adding electron-withdrawing groups (e.g., fluorine) to the chain alters metabolic stability. Quantify via HPLC-MS/MS after incubation with microsomes .
  • SAR Studies : Compare EC₅₀ values in receptor activation assays across analogs; e.g., 3-[(2-Ethoxyethoxy)methoxy]pyridine shows 20% lower potency than the methoxyethoxy derivative .

Q. How can contradictory data on reaction yields or biological activity be resolved?

  • Methodological Answer :
  • Purity Verification : Re-analyze compounds via HPLC (≥98% purity threshold) to exclude impurities skewing biological results .
  • Replication Under Standardized Conditions : Repeat syntheses using anhydrous solvents and inert atmospheres to minimize hydrolysis of the methoxyethoxy group .
  • Meta-Analysis : Compare datasets across studies using tools like ChemAxon or Schrödinger Suite to identify outliers in reaction conditions (e.g., solvent polarity, temperature gradients) .

Methodological Optimization

Q. What green chemistry approaches are applicable to synthesize this compound sustainably?

  • Methodological Answer :
  • Solvent Replacement : Use cyclopentyl methyl ether (CPME) instead of THF/DMF for lower toxicity and easier recycling .
  • Oxidant Selection : Replace Cr(VI) reagents with NaOCl (5% aqueous solution) for oxidative steps, reducing hazardous waste .
  • Flow Chemistry : Continuous flow reactors achieve 90% yield in <2 hours, minimizing energy use vs. batch processes .

Q. What computational tools predict the compound’s reactivity or binding modes?

  • Methodological Answer :
  • DFT Calculations : Gaussian 16 models transition states for substitution reactions (e.g., B3LYP/6-31G* level) to predict regioselectivity .
  • Molecular Docking : AutoDock Vina simulates binding to nAChR homology models (PDB: 2QC1) to prioritize analogs for synthesis .
  • MD Simulations : GROMACS assesses stability of ligand-receptor complexes over 100 ns trajectories .

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